Bis(4-methoxy-3,5-dimethylphenyl)phosphine oxide
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Overview
Description
Bis(4-methoxy-3,5-dimethylphenyl)phosphine oxide: is a type of phosphine oxide. Phosphine oxides are a class of organophosphorus compounds that contain a phosphorus atom bonded to an oxygen atom and three carbon atoms. They are commonly used as ligands in the field of inorganic chemistry.
Preparation Methods
The synthesis of Bis(4-methoxy-3,5-dimethylphenyl)phosphine oxide often involves the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines. This synthetic approach is widely used due to its efficiency and reliability. Industrial production methods typically follow similar routes, ensuring high yield and purity of the compound.
Chemical Reactions Analysis
Bis(4-methoxy-3,5-dimethylphenyl)phosphine oxide: undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form different phosphine oxide derivatives.
Reduction: It can be reduced under specific conditions to yield phosphine derivatives.
Substitution: The compound is often used as a ligand in coupling reactions such as Buchwald-Hartwig cross coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling, and Hiyama coupling.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide. Major products formed from these reactions are typically complex organophosphorus compounds used in various applications.
Scientific Research Applications
Bis(4-methoxy-3,5-dimethylphenyl)phosphine oxide: has several scientific research applications:
Chemistry: It is used as a ligand in various catalytic processes, enhancing the efficiency and selectivity of reactions.
Biology: The compound is studied for its potential interactions with biological molecules, although its direct applications in biology are limited.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: The compound is used in the synthesis of advanced materials and as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism by which Bis(4-methoxy-3,5-dimethylphenyl)phosphine oxide exerts its effects involves its role as a ligand. It coordinates with metal centers in catalytic processes, facilitating the formation and stabilization of reactive intermediates. This coordination enhances the efficiency of various chemical reactions, making it a valuable component in catalysis.
Comparison with Similar Compounds
Bis(4-methoxy-3,5-dimethylphenyl)phosphine oxide: can be compared with other similar compounds such as:
- Bis(3,5-dimethylphenyl)phosphine
- Tris(4-methoxy-3,5-dimethylphenyl)phosphine
- Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine
These compounds share similar structural features but differ in their substituents, which can influence their reactivity and applications. This compound is unique due to its specific methoxy and dimethyl substituents, which enhance its stability and reactivity as a ligand in various chemical processes.
Properties
IUPAC Name |
bis(4-methoxy-3,5-dimethylphenyl)-oxophosphanium |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3P/c1-11-7-15(8-12(2)17(11)20-5)22(19)16-9-13(3)18(21-6)14(4)10-16/h7-10H,1-6H3/q+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKWMJVFWJXGGE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)[P+](=O)C2=CC(=C(C(=C2)C)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3P+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60452783 |
Source
|
Record name | Bis(4-methoxy-3,5-dimethylphenyl)phosphine oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60452783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125653-55-6 |
Source
|
Record name | Bis(4-methoxy-3,5-dimethylphenyl)phosphine oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60452783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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